4-Fluoro-2-isopropyl-1-methylbenzene
Description
4-Fluoro-2-isopropyl-1-methylbenzene is a substituted aromatic compound featuring a benzene ring with three distinct substituents:
- A fluorine atom at the para position (C4),
- An isopropyl group at the ortho position (C2),
- A methyl group at the ortho position (C1).
This arrangement creates a sterically hindered and electronically unique structure. The fluorine atom, being highly electronegative, withdraws electron density from the ring, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C10H13F |
|---|---|
Molecular Weight |
152.21 g/mol |
IUPAC Name |
4-fluoro-1-methyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13F/c1-7(2)10-6-9(11)5-4-8(10)3/h4-7H,1-3H3 |
InChI Key |
CBPGXUNJIBWWHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-isopropyl-1-methylbenzene can be achieved through several methods, including:
-
Electrophilic Aromatic Substitution (EAS): For instance, the fluorine atom can be introduced using a fluorinating agent such as fluorine gas or a fluorinating reagent like N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
-
Friedel-Crafts Alkylation: : The isopropyl group can be introduced using isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The methyl group can be added using methyl chloride under similar conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale EAS and Friedel-Crafts reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-isopropyl-1-methylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, H2 with Pd/C catalyst.
Substitution: Nucleophiles like NaOH, NH3 in polar solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Corresponding substituted benzene derivatives.
Scientific Research Applications
4-Fluoro-2-isopropyl-1-methylbenzene has several applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-isopropyl-1-methylbenzene involves its interaction with various molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products . The presence of the fluorine atom can influence the reactivity and selectivity of these reactions by altering the electron density on the benzene ring .
Comparison with Similar Compounds
Substituent Effects: Halogen and Alkyl Group Variations
Table 1: Key Structural Analogs and Substituent Differences
| Compound Name | Substituents (Positions) | Molecular Formula | Key Differences vs. Target Compound |
|---|---|---|---|
| 4-Fluoro-1-iodo-2-methylbenzene | F (C4), I (C1), CH₃ (C2) | C₇H₆FIM | Iodo (larger, polarizable) vs. isopropyl |
| 1-Chloro-3-isopropyl-4-methylbenzene | Cl (C1), CH(CH₃)₂ (C3), CH₃ (C4) | C₁₀H₁₃Cl | Chloro vs. fluoro; positional isomerism |
| Flazolate (pesticide analog) | CF₃, Br, Cl substituents | Complex | Polyhalogenated structure; pesticidal use |
- Halogen Comparison : Replacing fluorine with chlorine (e.g., 1-Chloro-3-isopropyl-4-methylbenzene, CAS 20068-14-8 ) increases polarizability but reduces electronegativity, altering solubility and reactivity in electrophilic substitution.
Positional Isomerism
Positional changes significantly impact properties. For example, in 1-Chloro-3-isopropyl-4-methylbenzene , the chlorine at C1 and isopropyl at C3 (vs. C2 in the target compound) redistribute steric strain and electronic effects. This isomer may exhibit lower dipole moments due to substituent positioning.
Physical and Chemical Properties
- Boiling/Melting Points : Bulky substituents like isopropyl typically lower melting points due to hindered crystal packing. Fluorine’s electronegativity may enhance intermolecular dipole interactions compared to chloro analogs .
Reactivity in Electrophilic Aromatic Substitution (EAS)
- Fluorine’s Influence : The electron-withdrawing fluorine deactivates the ring, directing incoming electrophiles to the meta position. This contrasts with chloro analogs, where weaker deactivation allows for mixed ortho/para substitution .
- Steric Hindrance : The isopropyl group may block electrophilic attack at adjacent positions, favoring reactivity at less hindered sites.
Crystallographic and Hydrogen-Bonding Patterns
Crystallography studies using programs like SHELXL reveal that fluorine’s ability to form weak hydrogen bonds (C–H···F interactions) can influence crystal packing. In contrast, chloro or methyl substituents lack such directional interactions, leading to less predictable supramolecular architectures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
